2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
CAS No.: 1017231-31-0
Cat. No.: VC7868569
Molecular Formula: C12H10ClNO3
Molecular Weight: 251.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1017231-31-0 |
|---|---|
| Molecular Formula | C12H10ClNO3 |
| Molecular Weight | 251.66 g/mol |
| IUPAC Name | 2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid |
| Standard InChI | InChI=1S/C12H10ClNO3/c1-7-10(6-11(15)16)14-12(17-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3,(H,15,16) |
| Standard InChI Key | GDDONBMHCPHZJH-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CC(=O)O |
| Canonical SMILES | CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CC(=O)O |
Introduction
2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a complex organic compound featuring a 1,3-oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This compound is of interest due to its potential applications in pharmaceutical and chemical research, given its structural similarity to other bioactive molecules.
Synthesis
The synthesis of 2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid typically involves the formation of the oxazole ring followed by the introduction of the acetic acid group. This can be achieved through condensation reactions involving appropriate precursors such as chloroacetate and oxazole derivatives.
Biological Activity
While specific biological activity data for 2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is limited, compounds with similar structures have shown potential in various therapeutic areas, including anticancer and antibacterial applications. For instance, oxazole derivatives have been explored for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .
Anticancer Potential
Studies on related oxazole compounds suggest that modifications to the oxazole ring can enhance biological activity. For example, certain oxadiazole-linked aryl compounds have demonstrated significant anticancer activity against various cancer cell lines .
Antibacterial Activity
Some oxazole derivatives have shown promising antibacterial properties, particularly against Gram-negative and Gram-positive bacteria. This activity is often attributed to the compound's ability to interact with bacterial enzymes or membranes .
Table 2: Potential Biological Activities
| Activity | Description |
|---|---|
| Anticancer | Potential inhibition of tubulin polymerization |
| Antibacterial | Interaction with bacterial enzymes or membranes |
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